(R)-Isopropyloxirane

Descripción

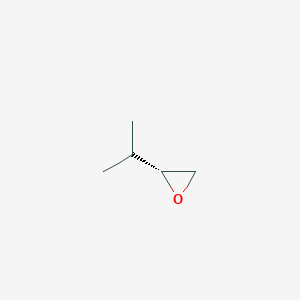

(R)-Isopropyloxirane, also known as (R)-2-(1-Methylethyl)oxirane, is a chiral epoxide with the molecular formula C₅H₁₀O (CAS: 82378-47-0) . Its structure consists of an oxirane (epoxide) ring substituted with an isopropyl group at the R-configured stereocenter (Figure 1). This compound is widely used in asymmetric synthesis due to its reactivity in ring-opening reactions, which are critical for constructing complex molecules. For example, in the synthesis of marine macrolide mangrolide D, this compound serves as a key intermediate in generating enantiomerically pure vinylborane precursors through Lewis acid-assisted reactions .

Propiedades

Fórmula molecular |

C5H10O |

|---|---|

Peso molecular |

86.13 g/mol |

Nombre IUPAC |

(2R)-2-propan-2-yloxirane |

InChI |

InChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3/t5-/m0/s1 |

Clave InChI |

REYZXWIIUPKFTI-YFKPBYRVSA-N |

SMILES |

CC(C)C1CO1 |

SMILES isomérico |

CC(C)[C@@H]1CO1 |

SMILES canónico |

CC(C)C1CO1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Enantiomeric Comparison: (R)- vs. (S)-Isopropyloxirane

The enantiomeric pair, (R)- and (S)-isopropyloxirane, share identical molecular formulas (C₅H₁₀O) but differ in their stereochemical configurations. Key distinctions include:

The temperature-dependent reversal of elution order in chiral chromatography complicates enantiomer separation, as enthalpy-entropy compensation effects dominate .

Comparison with Alkyl-Substituted Oxiranes

Propylene Oxide (Methyloxirane)

Propylene oxide (C₃H₆O, CAS: 15448-47-2 for R-enantiomer) is a smaller epoxide with a methyl substituent. Differences include:

| Property | This compound | (R)-Propylene Oxide |

|---|---|---|

| Molecular Weight | 86.13 g/mol | 58.08 g/mol |

| Boiling Point | ~75°C | 34°C |

| Applications | Asymmetric synthesis | Industrial polymer production |

The bulkier isopropyl group in this compound reduces volatility compared to propylene oxide, making it more suitable for controlled synthetic reactions.

Isopropyl Glycidyl Ether

Isopropyl glycidyl ether (C₆H₁₂O₂, CAS: 4016-14-2) is an ether-substituted oxirane with an isopropoxy group . Key differences:

| Property | This compound | Isopropyl Glycidyl Ether |

|---|---|---|

| Reactivity | Epoxide ring-opening | Combines epoxide and ether reactivity |

| Applications | Chiral intermediates | Adhesives, coatings |

The additional ether functionality in isopropyl glycidyl ether broadens its utility in materials science but reduces enantioselectivity in synthesis.

Comparison with Halogenated Oxiranes

2-(3-Chloropropyl)oxirane

This chlorinated derivative (CAS: 19141-74-3) exhibits distinct hazards and reactivity due to the chlorine substituent . Unlike this compound, it requires stringent safety protocols for handling.

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | CAS Number | Boiling Point | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C₅H₁₀O | 82378-47-0 | ~75°C | 0.893 |

| (S)-Isopropyloxirane | C₅H₁₀O | 55123-01-8 | 75°C | 0.893 |

| (R)-Propylene Oxide | C₃H₆O | 15448-47-2 | 34°C | 0.830 |

| Isopropyl Glycidyl Ether | C₆H₁₂O₂ | 4016-14-2 | 130°C | 0.920 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.